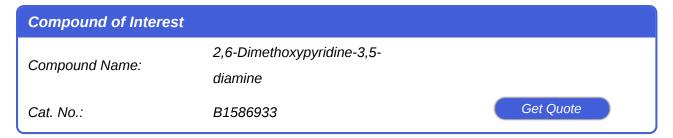


Application Note: Analytical Characterization of 2,6-Dimethoxypyridine-3,5-diamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of **2,6-Dimethoxypyridine-3,5-diamine**, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

2,6-Dimethoxypyridine-3,5-diamine is an aromatic diamine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. This application note outlines standard protocols for the analysis of this compound, ensuring reliable and reproducible results for researchers in drug discovery and development.

Analytical Methods and Protocols



A multi-faceted analytical approach is recommended for the complete characterization of **2,6-Dimethoxypyridine-3,5-diamine**. The following sections detail the experimental protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of **2,6-Dimethoxypyridine-3,5-diamine** and quantifying it in the presence of impurities. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM ammonium acetate in water is often effective for separating aromatic amines and related impurities.[1][2]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound, typically around 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Data Presentation:



Parameter	Expected Value	
Retention Time	~ 4.5 min	
Purity (by area %)	> 98%	
Limit of Detection (LOD)	~ 0.01%	
Limit of Quantification (LOQ)	~ 0.03%	
Note: These values are illustrative and should		
be determined experimentally.		

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amine groups, derivatization is often recommended to improve chromatographic performance and sensitivity.[3][4][5]

Experimental Protocol:

- Instrumentation: A GC system coupled with a mass spectrometer.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.
- Sample Preparation and Derivatization:
 - Dissolve the sample in a suitable solvent (e.g., dichloromethane).



- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization of the amine groups.

Data Presentation:

Parameter	Expected Value
Molecular Ion (M+) of Derivatized Compound	Expected m/z corresponding to the bis(trimethylsilyl) derivative
Major Fragmentation Ions	Expected fragments from the pyridine ring and loss of methoxy and silyl groups
Note: These values are illustrative and should be determined experimentally.	

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of **2,6-Dimethoxypyridine-3,5-diamine**. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

- Instrumentation: A 400 MHz or higher NMR spectrometer.[6]
- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the sample's solubility.
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
- 1H NMR: Acquire a standard proton spectrum.



¹³C NMR: Acquire a proton-decoupled carbon spectrum. Additional experiments like DEPT,
COSY, HSQC, and HMBC can provide further structural information.[7]

Data Presentation:

¹H NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic-H	~ 7.0-8.0	Singlet	1H	Pyridine ring proton
NH ₂	~ 3.5-5.0	Broad Singlet	4H	Amine protons
OCH₃	~ 3.8-4.2	Singlet	6H	Methoxy protons

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Aromatic C-O	~ 155-165	C2, C6
Aromatic C-N	~ 130-140	C3, C5
Aromatic C-H	~ 110-120	C4
OCH ₃	~ 50-60	Methoxy carbons

Note: These values are illustrative and should be determined experimentally based on the chosen solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique for identifying the key functional groups present in the molecule.

Experimental Protocol:

• Instrumentation: A standard FTIR spectrometer.



- Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Scan in the range of 4000-400 cm⁻¹.

Data Presentation:

Vibrational Mode	Expected Frequency Range (cm ⁻¹)
N-H Stretching (Amine)	3300-3500 (two bands for primary amine)[8]
C-H Stretching (Aromatic)	3000-3100
C-H Stretching (Aliphatic - OCH₃)	2850-3000
C=C and C=N Stretching (Aromatic Ring)	1400-1600
C-N Stretching (Aromatic Amine)	1250-1335[8]
C-O Stretching (Aryl Ether)	1200-1275

Note: These values are based on typical ranges for the respective functional groups.[9][10][11]

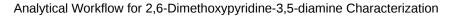
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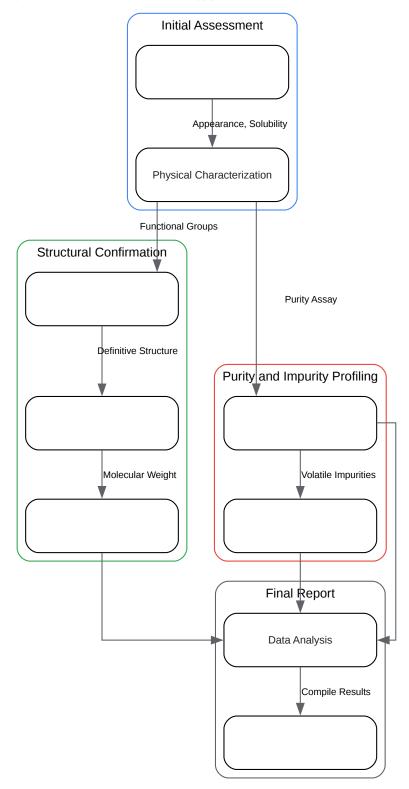
Visualizations

Analytical Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of **2,6-Dimethoxypyridine-3,5-diamine**.







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